N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a hexahydropyrrolo[1,2-a]pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Hexahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro-Nitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by coupling with the hexahydropyrrolo[1,2-a]pyrazine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms in the hexahydropyrrolo[1,2-a]pyrazine ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hexahydropyrrolo[1,2-a]pyrazine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloro-nitrophenyl group may facilitate binding to specific sites, while the hexahydropyrrolo[1,2-a]pyrazine ring may enhance stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-(pyrrolidin-2-yl)acetamide
- N-(2-chloro-5-nitrophenyl)-2-(piperidin-2-yl)acetamide
- N-(2-chloro-5-nitrophenyl)-2-(morpholin-2-yl)acetamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is unique due to the presence of the hexahydropyrrolo[1,2-a]pyrazine ring, which may confer distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity, stability, and specificity in various applications.
Properties
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-(2-chloro-5-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c16-13-4-3-11(20(22)23)8-14(13)17-15(21)10-18-6-7-19-5-1-2-12(19)9-18/h3-4,8,12H,1-2,5-7,9-10H2,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIZPXKGDJRAJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.